Methyl 4-[(butylamino)methyl]benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 221.299 g/mol. It is classified under benzoate esters and is recognized for its potential applications in pharmaceuticals, particularly as an anesthetic agent. The compound's structure features a benzoate moiety with a butylamino substituent, which contributes to its biological activity and solubility properties.
The synthesis of methyl 4-[(butylamino)methyl]benzoate typically involves several steps, primarily focusing on the reaction of 4-(aminomethyl)benzoic acid with butylamine. A common method includes:
The molecular structure of methyl 4-[(butylamino)methyl]benzoate can be represented using its SMILES notation: CCCCNc1ccc(cc1)C(=O)OC
. The compound features:
InChI=1S/C13H19NO2/c1-3-4-5-9-14-12-7-6-11(10(8-12)15-2)13(16)17/h6-8,14H,3-5,9H2,1-2H3
Methyl 4-[(butylamino)methyl]benzoate can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 4-[(butylamino)methyl]benzoate is primarily related to its interaction with biological membranes and enzymes. As an anesthetic agent, it may inhibit sodium channels in nerve cells, leading to decreased neuronal excitability and pain sensation.
Methyl 4-[(butylamino)methyl]benzoate has several scientific uses:
This compound's unique structure and properties make it a valuable candidate for further research and application in medicinal chemistry and drug formulation.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0